molecular formula C11H14O5 B8462632 Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

Cat. No. B8462632
M. Wt: 226.23 g/mol
InChI Key: KPLLZYQROJDPIU-UHFFFAOYSA-N
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Patent
US06495217B2

Procedure details

[DHQD]2PHAL (54.5 mg, 0.25 mol %), methyl (E)-3-(4-methoxyphenyl)-2-propenoate (5.38 g, 28 mmol), N-methyl morpholine N-oxide (60% aqueous solution, 7.0 ml) and tert-butanol (11.2 ml) were charged to a 100 ml 3-neck flask and stirred at room temperature. Potassium osmate (VI) dihydrate (21.4 mg, 0.2 mol %) was added portionwise and the reaction was stirred at room temperature. The reaction procedure was monitored by HPLC. After 17 hours, Tiron (200 mg) was added to quench the reaction, followed by water (50 ml). The mixture was allowed to stir for one hour, ethyl acetate (50 ml) was added to the mixture and the resultant two layers were vigorously stirred for 30 minutes. The organic phase was removed and washed with water, dried (Na2SO4) and evaporated to dryness on a rotary evaporator. The product was purified by flash column chromatography using DCM: ethyl acetate (3:2) as eluant. Evaporation of the appropriate fractions gave methyl 2,3-dihydroxy-3- (4-methoxyphenyl)propanoate as a white crystalline solid (3.2 g, 62%). mp. 108° C., [α]D=−1.2° (THF, conc.=0.01306 22° C.). 1H-NMR was in accordance with expected signals.
[Compound]
Name
[DHQD]2PHAL
Quantity
54.5 mg
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
21.4 mg
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7]C(/C=C/C(OC)=O)=[CH:5][CH:4]=1.C[N+]1([O-])CC[O:19]CC1.[C:23]([OH:27])([CH3:26])([CH3:25])C.C1C(O)=C(O)C(S([O-])(=O)=O)=CC=1S([O-])(=O)=O.[Na+].[Na+].[C:46]([O:49][CH2:50]C)(=[O:48])C>O.O.[O-][Os]([O-])(=O)=O.[K+].[K+].O>[OH:19][CH:25]([CH:23]([OH:27])[C:26]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:46]([O:49][CH3:50])=[O:48] |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
[DHQD]2PHAL
Quantity
54.5 mg
Type
reactant
Smiles
Name
Quantity
5.38 g
Type
reactant
Smiles
COC1=CC=C(C=C1)/C=C/C(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
21.4 mg
Type
catalyst
Smiles
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction procedure
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
to stir for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resultant two layers were vigorously stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC(C(=O)OC)C(C1=CC=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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